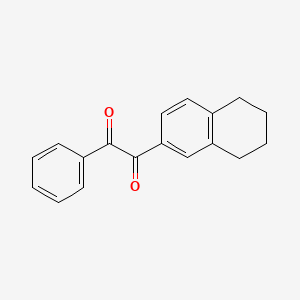
1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione is an organic compound with the molecular formula C18H16O2 and a molecular weight of 264.31 g/mol . This compound is known for its unique structure, which includes a phenyl group and a tetrahydronaphthalene moiety connected by an ethane-1,2-dione linkage.
Preparation Methods
The synthesis of 1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with benzil in the presence of a base such as potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization.
Chemical Reactions Analysis
1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione can be compared with similar compounds such as:
1-Phenyl-2-(naphthalen-2-yl)ethane-1,2-dione: This compound lacks the tetrahydro moiety, making it less flexible and potentially less reactive in certain contexts.
1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol:
1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane: This compound lacks the carbonyl groups, making it less polar and potentially less reactive in certain chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Biological Activity
1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione (commonly referred to as the compound ) is a diketone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18O2, with a molecular weight of approximately 290.35 g/mol. The compound features a phenyl group and a tetrahydronaphthalene moiety linked by a diketone structure.
Mechanisms of Biological Activity
Research indicates that compounds with diketone structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed for the compound's activity:
- Antioxidant Activity : Diketones can act as effective scavengers of free radicals, which may contribute to their protective effects against oxidative stress.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : There is evidence that similar compounds can interact with nuclear receptors, influencing gene expression related to inflammation and metabolism.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
| Study | Effect Observed | Methodology |
|---|---|---|
| Study A | Antioxidant effects | In vitro assays measuring DPPH radical scavenging activity |
| Study B | Anti-inflammatory properties | Animal models assessing cytokine levels post-treatment |
| Study C | Enzyme inhibition | Kinetic assays measuring inhibition of specific metabolic enzymes |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : In a study evaluating its anti-inflammatory properties, the compound was administered to mice with induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
- Case Study 2 : A pharmacokinetic study indicated that the compound has favorable absorption characteristics when administered orally. It demonstrated significant bioavailability and was well-tolerated in preliminary toxicity assessments.
- Case Study 3 : In cancer research, the compound exhibited cytotoxic effects on several cancer cell lines through apoptosis induction pathways. This suggests its potential role as an anticancer agent.
Properties
CAS No. |
65614-76-8 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione |
InChI |
InChI=1S/C18H16O2/c19-17(14-7-2-1-3-8-14)18(20)16-11-10-13-6-4-5-9-15(13)12-16/h1-3,7-8,10-12H,4-6,9H2 |
InChI Key |
RKKSEBZHZRDHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















